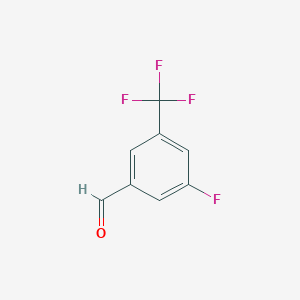

3-Fluoro-5-(trifluorometil)benzaldehído

Descripción general

Descripción

La 2,3-dihidro-3,5-dihidroxi-6-metil-4H-piran-4-ona es un compuesto que se forma comúnmente durante la reacción de Maillard, una reacción de pardeamiento no enzimático entre grupos carbonilo de azúcares reductores y grupos amino de aminoácidos, péptidos o proteínas. Este compuesto es conocido por sus propiedades antioxidantes y se encuentra en varios extractos naturales y alimentos como el pan integral, las ciruelas pasas, el té de rosas y el aceite de chufa tostado .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role as an Intermediate:

3-Fluoro-5-(trifluoromethyl)benzaldehyde is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique fluorinated structure enhances biological activity and selectivity, making it valuable in the development of drugs targeting various diseases.

Case Studies:

- HIF-2α Inhibitors: Recent research highlights its role in developing inhibitors for hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in several cancers, including renal cancer and glioblastoma. The compound's structure aids in the design of selective inhibitors that can effectively target these pathways .

- Anti-inflammatory Drugs: The compound has been explored for its potential in synthesizing anti-inflammatory agents, leveraging its reactivity to form key functional groups necessary for biological activity .

Material Science

Advanced Materials Production:

In material science, 3-Fluoro-5-(trifluoromethyl)benzaldehyde is employed to create advanced materials, particularly polymers and coatings. The presence of fluorine in its structure contributes to improved chemical resistance and thermal stability.

Applications:

- Fluorinated Polymers: The compound is used to synthesize fluorinated polymers that exhibit enhanced durability and resistance to solvents and heat, making them suitable for high-performance applications .

- Coatings: Its incorporation into coatings enhances their protective properties against environmental degradation, which is crucial for industrial applications.

Agricultural Chemicals

Formulation of Agrochemicals:

3-Fluoro-5-(trifluoromethyl)benzaldehyde finds applications in formulating agrochemicals such as herbicides and pesticides. Its chemical properties contribute to increased efficacy while minimizing environmental impact.

Benefits:

- Enhanced Efficacy: The compound's reactivity allows for the development of more effective agrochemical formulations that can target pests with lower dosages .

- Reduced Environmental Impact: By improving the selectivity of agrochemicals, this compound helps reduce non-target effects on beneficial organisms.

Research on Fluorinated Compounds

Exploration of New Derivatives:

Researchers utilize 3-Fluoro-5-(trifluoromethyl)benzaldehyde as a building block to explore new fluorinated derivatives. This research can lead to innovations across various fields, including medicinal chemistry and materials science.

Potential Innovations:

- New Medicinal Compounds: Ongoing studies aim to discover novel compounds with enhanced therapeutic profiles based on the structural features of 3-Fluoro-5-(trifluoromethyl)benzaldehyde .

- Functional Materials: The compound serves as a precursor for developing functional materials with unique properties tailored for specific applications .

Mecanismo De Acción

La actividad antioxidante de la 2,3-dihidro-3,5-dihidroxi-6-metil-4H-piran-4-ona se debe principalmente a su estructura enólica inestable, que le permite eliminar eficazmente los radicales libres. Los grupos hidroxilo en posiciones específicas de la molécula juegan un papel crucial en sus capacidades reductoras . El compuesto se genera a través de la degradación de productos de reordenamiento de Amadori o Heyns mediante 2,3-enolización .

Métodos De Preparación

La 2,3-dihidro-3,5-dihidroxi-6-metil-4H-piran-4-ona se sintetiza típicamente a través de la reacción de Maillard. Esta reacción implica azúcares reductores (como la glucosa o la fructosa) y aminoácidos (como la prolina, alanina, asparagina, treonina, tirosina y lisina). Las condiciones de reacción incluyen una temperatura de alrededor de 150 °C, y la formación del compuesto está influenciada por las relaciones molares de los reactivos, el tiempo de reacción y la temperatura . Los métodos de producción industrial a menudo implican sistemas de reacción de Maillard en estado sólido, donde la reacción se lleva a cabo en un entorno controlado para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La 2,3-dihidro-3,5-dihidroxi-6-metil-4H-piran-4-ona experimenta varias reacciones químicas, incluyendo oxidación y reducción. Las propiedades antioxidantes del compuesto se atribuyen a su capacidad de eliminar radicales libres. Los reactivos comunes utilizados en estas reacciones incluyen el radical catiónico 2,2'-azinobis (3-etilbenzotiazolina-6-sulfonato), el radical 2,2'-difenil-1-picrilhidrazilo y el radical galvinoxilo . Los principales productos que se forman a partir de estas reacciones son derivados del compuesto original con actividades antioxidantes modificadas .

Comparación Con Compuestos Similares

La 2,3-dihidro-3,5-dihidroxi-6-metil-4H-piran-4-ona es similar a otros productos de la reacción de Maillard como la 5-hidroximetilfurfural, el furfural y la 5-metilfurfural. es único en su fuerte actividad antioxidante y su formación a través de la vía de 2,3-enolización . Estos compuestos similares también poseen propiedades antioxidantes pero difieren en sus estructuras químicas y actividades específicas .

Actividad Biológica

- Molecular Formula : C8H4F4O

- Molecular Weight : Approximately 192.11 g/mol

- Structure : The compound features a trifluoromethyl group (-CF3) and a fluorine atom (F) on the benzene ring, which influence its reactivity and interactions in biological systems.

- Metabolic Stability : Fluorinated compounds often exhibit enhanced metabolic stability, which can increase their bioactivity by prolonging their presence in biological systems.

- Binding Affinity : The incorporation of fluorine can enhance binding affinity to target receptors, making these compounds attractive candidates in drug discovery.

- Lipophilicity Modulation : The trifluoromethyl group can significantly influence the lipophilicity of the molecule, affecting its absorption and distribution within biological systems.

Related Compounds and Comparative Activity

Research into compounds with similar structures suggests that they may exhibit significant antimicrobial properties. For instance, trifluoromethyl-substituted phenyl groups have been shown to enhance antibacterial activity against various strains of bacteria, including drug-resistant ones.

| Compound Name | CAS Number | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | Not yet determined |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | MIC values as low as 1 µg/mL against S. aureus |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 67515-60-0 | MIC values as low as 0.5 µg/mL against MRSA |

The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of these compounds, potentially leading to increased bioactivity .

Case Studies

While specific case studies on 3-Fluoro-5-(trifluoromethyl)benzaldehyde are lacking, related investigations into other trifluoromethyl-substituted compounds have yielded promising results:

- Antimicrobial Activity : A study reported that pyrazole derivatives containing trifluoromethyl groups demonstrated potent growth inhibition against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. These derivatives showed MIC values ranging from 0.5 to 2 µg/mL .

- Pharmacodynamics : The introduction of trifluoromethyl groups has been associated with improved pharmacokinetic properties in various drug candidates. For example, FDA-approved drugs containing trifluoromethyl groups have shown enhanced efficacy compared to their non-fluorinated counterparts .

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZYXZWSOWQPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345582 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188815-30-7 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.